Cas no 34173-03-0 (2-(5-hydroxybenzodisoxazol-3-yl)acetic acid)

2-(5-hydroxybenzodisoxazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid
- (5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid
- (5-hydroxy-benzo[d]isoxazol-3-yl)-acetic acid
- 5-hydroxy-1,2-Benzisoxazole-3-acetic acid
- 2,3-dihydro-5-hydroxy-1,4-naphthalenedione
- 2,3-Dihydro-5-hydroxy-1,4-naphthoquinone
- 2,3-dihydro-5-hydroxynaphthalene-1,4-dione
- 2,3-dihydrojuglone
- 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1,4-dione
- 5-hydroxy-1,2-benzoxazol-3-ylacetic acid
- 5-hydroxy-1,4-naphthalenedione
- 1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-
- 5237AJ
- TRA0009437
- FCH1219440
- SY027287
- AB0072487
- 2-(5-Hydroxybenzo[d]isoxazol-3-yl)aceticAcid
- 2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid
- 2-(5-hydroxybenzodisoxazol-3-yl)acetic acid
-
- MDL: MFCD20639829
- Inchi: 1S/C9H7NO4/c11-5-1-2-8-6(3-5)7(10-14-8)4-9(12)13/h1-3,11H,4H2,(H,12,13)
- InChI Key: HBALLWSUQCOFSN-UHFFFAOYSA-N
- SMILES: O1C2C([H])=C([H])C(=C([H])C=2C(C([H])([H])C(=O)O[H])=N1)O[H]
Computed Properties
- Exact Mass: 193.03800
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 233
- Topological Polar Surface Area: 83.6
Experimental Properties
- Density: 1.539±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.5 g/l) (25 º C),
- PSA: 83.56000
- LogP: 1.16050
2-(5-hydroxybenzodisoxazol-3-yl)acetic acid Security Information
- Storage Condition:Sealed in dry,2-8°C
2-(5-hydroxybenzodisoxazol-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB451820-250 mg |
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid; . |
34173-03-0 | 250mg |
€244.20 | 2023-06-15 | ||
Life Chemicals | F1967-2394-0.25g |
2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid |
34173-03-0 | 95%+ | 0.25g |
$396.0 | 2023-09-06 | |
Life Chemicals | F1967-2394-2.5g |
2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid |
34173-03-0 | 95%+ | 2.5g |
$878.0 | 2023-09-06 | |
eNovation Chemicals LLC | D694064-1g |
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid |
34173-03-0 | >95% | 1g |
$320 | 2024-07-20 | |
TRC | H876880-50mg |
2-(5-Hydroxybenzo[D]isoxazol-3-yl)acetic Acid |
34173-03-0 | 50mg |
$ 70.00 | 2022-06-04 | ||
Chemenu | CM319902-5g |
2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid |
34173-03-0 | 95% | 5g |
$706 | 2021-06-17 | |
TRC | H876880-100mg |
2-(5-Hydroxybenzo[D]isoxazol-3-yl)acetic Acid |
34173-03-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D694064-0.25g |
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid |
34173-03-0 | >95% | 0.25g |
$130 | 2024-07-20 | |
eNovation Chemicals LLC | D694064-5g |
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid |
34173-03-0 | >95% | 5g |
$830 | 2024-07-20 | |
Enamine | EN300-7412182-1.0g |
2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid |
34173-03-0 | 95% | 1.0g |
$457.0 | 2023-07-10 |
2-(5-hydroxybenzodisoxazol-3-yl)acetic acid Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 2-(5-hydroxybenzodisoxazol-3-yl)acetic acid
2-(5-Hydroxybenzodisoxazol-3-yl)acetic Acid: A Comprehensive Overview
2-(5-Hydroxybenzodisoxazol-3-yl)acetic acid (CAS No. 34173-03-0) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often abbreviated as HBDA (5-hydroxybenzodisoxazole acetic acid), has garnered attention due to its unique structural features and diverse applications. The molecule consists of a benzodisoxazole ring system substituted with a hydroxyl group at the 5-position and an acetic acid moiety at the 3-position, making it a versatile building block for various chemical reactions.
The benzodisoxazole core of this compound is a heterocyclic structure that imparts stability and reactivity to the molecule. The presence of the hydroxyl group at the 5-position introduces additional functionality, enabling HBDA to participate in hydrogen bonding and other intermolecular interactions. This feature is particularly valuable in drug design, where such interactions are crucial for bioavailability and target specificity. Recent studies have highlighted the potential of HBDA as a lead compound in the development of novel pharmaceutical agents, particularly in the treatment of neurodegenerative diseases.
One of the most notable advancements involving HBDA is its role in the synthesis of neuroprotective agents. Researchers have demonstrated that derivatives of HBDA can modulate key signaling pathways involved in neuronal protection, such as the Nrf2 pathway, which is known to combat oxidative stress. These findings have been supported by preclinical studies showing reduced neurotoxicity and improved cognitive function in animal models treated with HBDA derivatives.
In addition to its pharmacological applications, HBDA has also found utility in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the development of metal-organic frameworks (MOFs) and other porous materials. These materials exhibit exceptional gas adsorption properties and are being explored for applications in catalysis, sensing, and energy storage.
The synthesis of HBDA typically involves multi-step organic reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has become a standard approach for constructing the benzodisoxazole core.
From a structural perspective, HBDA's acetic acid moiety plays a critical role in its reactivity and solubility properties. This group allows for easy functionalization, enabling chemists to attach various substituents that can enhance bioavailability or improve material properties. Furthermore, the molecule's planar geometry facilitates π–π interactions, which are essential for its performance in electronic materials.
Looking ahead, ongoing research is focused on expanding HBDA's applications into emerging areas such as biomedical imaging and nanotechnology. For example, derivatives of HBDA are being investigated as contrast agents for magnetic resonance imaging (MRI), leveraging their ability to chelate paramagnetic ions like gadolinium. Additionally, HBDA-based nanoparticles are being developed for targeted drug delivery systems, offering improved precision and reduced side effects compared to conventional therapies.
In conclusion, 2-(5-Hydroxybenzodisoxazol-3-yl)acetic acid (CAS No. 34173-03-0) stands out as a multifaceted compound with vast potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicine, materials science, and beyond.
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